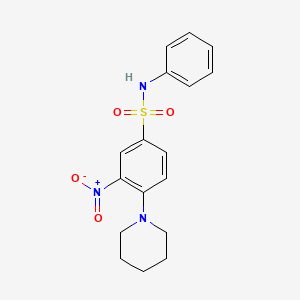
3-nitro-N-phenyl-4-(1-piperidinyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-nitro-N-phenyl-4-(1-piperidinyl)benzenesulfonamide, also known as NPSB, is a sulfonamide derivative that has been extensively studied for its potential therapeutic applications. It is a white crystalline powder that has a molecular weight of 365.44 g/mol. NPSB is a potent inhibitor of carbonic anhydrase (CA), an enzyme that catalyzes the reversible hydration of carbon dioxide.
Mecanismo De Acción
3-nitro-N-phenyl-4-(1-piperidinyl)benzenesulfonamide acts as a competitive inhibitor of CA, binding to the active site of the enzyme and preventing the hydration of carbon dioxide. This results in a decrease in the production of bicarbonate ions, which are necessary for maintaining pH balance in the body. The inhibition of CA by 3-nitro-N-phenyl-4-(1-piperidinyl)benzenesulfonamide has been shown to reduce intraocular pressure in glaucoma patients, suppress seizures in animal models of epilepsy, and inhibit tumor growth in vitro.
Biochemical and Physiological Effects:
3-nitro-N-phenyl-4-(1-piperidinyl)benzenesulfonamide has been shown to have several biochemical and physiological effects. Inhibition of CA by 3-nitro-N-phenyl-4-(1-piperidinyl)benzenesulfonamide results in a decrease in the production of bicarbonate ions, which can lead to acidosis. However, this effect is typically mild and reversible. 3-nitro-N-phenyl-4-(1-piperidinyl)benzenesulfonamide has also been shown to cross the blood-brain barrier and accumulate in the brain, where it can exert its anticonvulsant effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-nitro-N-phenyl-4-(1-piperidinyl)benzenesulfonamide has several advantages for use in lab experiments. It is a potent and selective inhibitor of CA, making it a useful tool for studying the role of CA in various physiological processes. 3-nitro-N-phenyl-4-(1-piperidinyl)benzenesulfonamide is also relatively stable and easy to handle, making it a convenient reagent for lab experiments. However, 3-nitro-N-phenyl-4-(1-piperidinyl)benzenesulfonamide has some limitations. It is a sulfonamide derivative, which can lead to potential toxicity and side effects. Additionally, 3-nitro-N-phenyl-4-(1-piperidinyl)benzenesulfonamide has a relatively short half-life in the body, which can limit its effectiveness as a therapeutic agent.
Direcciones Futuras
There are several future directions for the study of 3-nitro-N-phenyl-4-(1-piperidinyl)benzenesulfonamide. One potential area of research is the development of more potent and selective CA inhibitors based on the structure of 3-nitro-N-phenyl-4-(1-piperidinyl)benzenesulfonamide. Another area of research is the investigation of the potential use of 3-nitro-N-phenyl-4-(1-piperidinyl)benzenesulfonamide as a diagnostic tool for imaging tumors. Additionally, further studies are needed to investigate the potential therapeutic applications of 3-nitro-N-phenyl-4-(1-piperidinyl)benzenesulfonamide in glaucoma, epilepsy, and cancer.
Métodos De Síntesis
The synthesis of 3-nitro-N-phenyl-4-(1-piperidinyl)benzenesulfonamide involves the reaction of 3-nitrobenzenesulfonyl chloride with N-phenylpiperidine in the presence of a base. The reaction proceeds through the formation of a sulfonamide intermediate, which is then converted to 3-nitro-N-phenyl-4-(1-piperidinyl)benzenesulfonamide. The yield of the synthesis is typically around 70%.
Aplicaciones Científicas De Investigación
3-nitro-N-phenyl-4-(1-piperidinyl)benzenesulfonamide has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the activity of CA, which plays a crucial role in various physiological processes, including acid-base balance, respiration, and ion transport. 3-nitro-N-phenyl-4-(1-piperidinyl)benzenesulfonamide has been investigated as a potential treatment for glaucoma, epilepsy, and cancer. It has also been studied for its potential use as a diagnostic tool for imaging tumors.
Propiedades
IUPAC Name |
3-nitro-N-phenyl-4-piperidin-1-ylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O4S/c21-20(22)17-13-15(9-10-16(17)19-11-5-2-6-12-19)25(23,24)18-14-7-3-1-4-8-14/h1,3-4,7-10,13,18H,2,5-6,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRWIUWQBTINHTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C(C=C(C=C2)S(=O)(=O)NC3=CC=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[5-(4-fluorophenyl)-3-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-[4-(1-pyrrolidinylsulfonyl)phenyl]-1,3-thiazole hydrobromide](/img/structure/B4933148.png)

![5-{4-[2-(2,6-dimethylphenoxy)ethoxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4933150.png)

![1-[4-(diphenylmethyl)-1-piperazinyl]-2-ethyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B4933167.png)
![1-{2-[2-(3-ethoxyphenoxy)ethoxy]ethyl}pyrrolidine](/img/structure/B4933169.png)
![1-{[2-[(cyclopropylmethyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-4-(2-methoxyethoxy)piperidine](/img/structure/B4933173.png)
![4,4'-[1,4-phenylenebis(oxy-4,1-phenylene)]bis(4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione)](/img/structure/B4933176.png)
![1-{[6-(3-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]carbonyl}-L-prolinamide](/img/structure/B4933185.png)

![N~1~-(4-isopropylphenyl)-N~2~-(2-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4933213.png)
![methyl 2-[(4-chloro-3-nitrobenzoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4933222.png)
![10-acetyl-3,3-dimethyl-11-(4-nitrophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4933226.png)